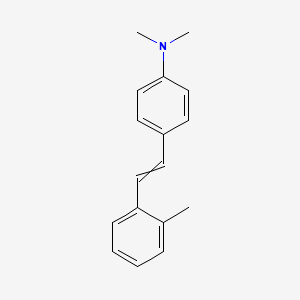
2'-Methyl-4-dimethylaminostilbene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Methyl-4-dimethylaminostilbene is a derivative of stilbene, a compound characterized by a 1,2-diphenylethene structure. Stilbene derivatives are known for their diverse applications in various fields, including material science, pharmaceuticals, and fluorescence probes . The compound 2’-Methyl-4-dimethylaminostilbene is particularly noted for its unique photophysical properties, making it a valuable subject of scientific research.
Preparation Methods
The synthesis of 2’-Methyl-4-dimethylaminostilbene typically involves the Knoevenagel condensation reaction. This reaction is carried out by refluxing the appropriate aldehyde and amine in the presence of a base, such as piperidine, in a suitable solvent like ethanol . The reaction conditions are optimized to achieve high yields and purity of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s quality.
Chemical Reactions Analysis
2’-Methyl-4-dimethylaminostilbene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding stilbene oxides.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon, resulting in the formation of reduced stilbene derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield stilbene oxides, while reduction can produce saturated derivatives.
Scientific Research Applications
2’-Methyl-4-dimethylaminostilbene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in photochemical studies.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of anticancer agents.
Mechanism of Action
The mechanism of action of 2’-Methyl-4-dimethylaminostilbene involves its interaction with various molecular targets. The compound’s photophysical properties are attributed to its donor-π-acceptor (D-π-A) architecture, which facilitates internal charge transfer upon excitation . This property is crucial for its applications in fluorescence probes and nonlinear optical materials. The specific pathways and molecular targets involved depend on the context of its use, such as biological imaging or material science.
Comparison with Similar Compounds
2’-Methyl-4-dimethylaminostilbene can be compared with other stilbene derivatives, such as:
Resveratrol: Known for its antioxidant properties and presence in red wine.
Pterostilbene: Used in the treatment of resistant hematology malignancies and diabetes.
Combretastatin A-4: A vascular disrupting agent with antineoplastic properties.
What sets 2’-Methyl-4-dimethylaminostilbene apart is its unique combination of photophysical properties and chemical reactivity, making it a versatile compound for various scientific and industrial applications.
Properties
CAS No. |
63019-09-0 |
|---|---|
Molecular Formula |
C17H19N |
Molecular Weight |
237.34 g/mol |
IUPAC Name |
N,N-dimethyl-4-[2-(2-methylphenyl)ethenyl]aniline |
InChI |
InChI=1S/C17H19N/c1-14-6-4-5-7-16(14)11-8-15-9-12-17(13-10-15)18(2)3/h4-13H,1-3H3 |
InChI Key |
UFLSFHMZKBRTEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C=CC2=CC=C(C=C2)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


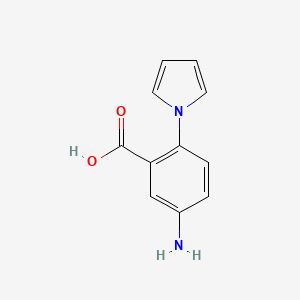
![n-[2-(3-Methoxyphenyl)benzofuran-5-yl]acetamidine](/img/structure/B13932571.png)
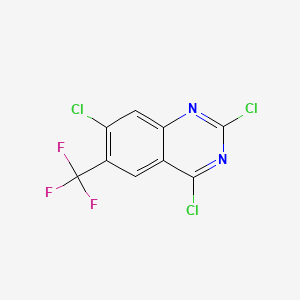
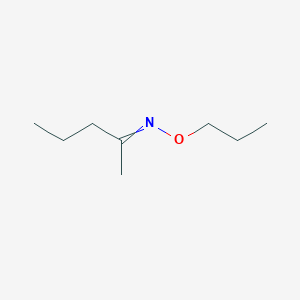

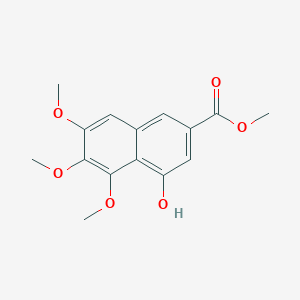
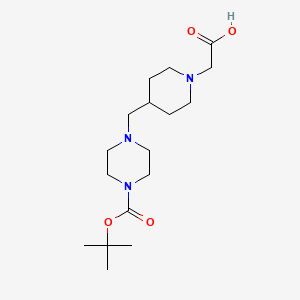
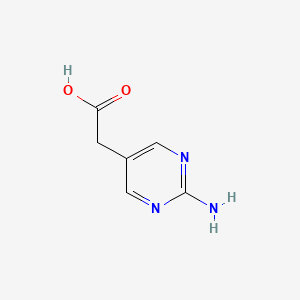
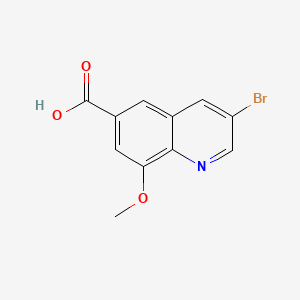

![Ethyl 2-bromoimidazo[1,5-B]pyridazine-5-carboxylate](/img/structure/B13932630.png)
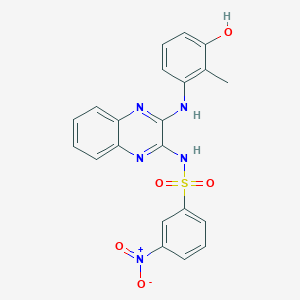

![2-(3-(5-Isopropyl-2-methoxyphenyl)imidazo[1,2-b]pyridazin-6-ylamino)-3-methylbutan-1-ol](/img/structure/B13932664.png)
